Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
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Overview
Description
Quinoline derivatives are widely recognized for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antimalarial activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antibacterial and antimalarial effects .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline-3-carboxylates: A class of compounds with varying substituents at different positions on the quinoline ring.
Uniqueness: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino, chloro, and carboxylate groups makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-amino-8-chloroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWIDLPBVAAQBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588697 |
Source
|
Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955328-43-5 |
Source
|
Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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